tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate
CAS No.: 1266480-56-1
VCID: VC3413802
Molecular Formula: C16H26BNO4S
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate - 1266480-56-1](/images/structure/VC3413802.png)
Description |
tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate is a complex organic compound featuring a thiophene ring and a boron-containing dioxaborolane group. Its molecular formula is C16H26BNO4S, with a molecular weight of approximately 339.3 g/mol. This compound is primarily used as a precursor in organic synthesis due to its unique structural components, which impart distinct chemical properties. Synthesis and PreparationThe synthesis of tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative and subsequent introduction of the dioxaborolane group. The process requires careful control of reaction conditions to ensure high purity and yield. Interaction StudiesInteraction studies focus on the compound's reactivity with nucleophiles and diols due to the dioxaborolane ring. These interactions are crucial for understanding its potential catalytic roles and molecular recognition capabilities in biological systems. Comparison with Similar CompoundsSimilar compounds, such as tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate and tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate, also feature dioxaborolane groups but differ in their aromatic components (benzene vs. thiophene). These differences influence their reactivity and application potential in organic synthesis and biological contexts.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1266480-56-1 | ||||||||||||
Product Name | tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate | ||||||||||||
Molecular Formula | C16H26BNO4S | ||||||||||||
Molecular Weight | 339.3 g/mol | ||||||||||||
IUPAC Name | tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]carbamate | ||||||||||||
Standard InChI | InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-12(23-11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19) | ||||||||||||
Standard InChIKey | NTQQTTMKWCHRCI-UHFFFAOYSA-N | ||||||||||||
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CNC(=O)OC(C)(C)C | ||||||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CNC(=O)OC(C)(C)C | ||||||||||||
PubChem Compound | 58169560 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume